molecular formula C11H9F3O3 B8683747 Benzyl 4,4,4-trifluoroacetoacetate

Benzyl 4,4,4-trifluoroacetoacetate

Cat. No. B8683747
M. Wt: 246.18 g/mol
InChI Key: WMVBJZJEKKTDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4,4,4-trifluoroacetoacetate is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4,4,4-trifluoroacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4,4,4-trifluoroacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4,4,4-trifluoroacetoacetate

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

benzyl 4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WMVBJZJEKKTDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-oxo-4,4,4-trifluorobutyrate (25 g, 0.136 mole) was heated between 100° and 180° C. under nitrogen with benzyl alcohol (14 ml, 0.136 mole) for 3 hours, the ethanol formed being distilled from the reaction mixture. The resulting pale yellow oil was distilled under vacuum to give a colourless oil (26.1 g, 78%), b.p. 81°-82° C. at 0.20 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (17.0 g, 92.3 mmol) in toluene (80 mL) was added benzylalcohol (11.4 mL, 109.6 mmol). The mixture was stirred at 120° C. by using Dean-Stark for 5 h, and then the reaction mixture was cooled to 0° C. Drying the solution under high vacuum yielded compound D1-3 (21.2 g, quant.) as a colorless oil, which was used to the next step without further purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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